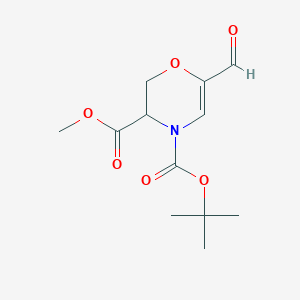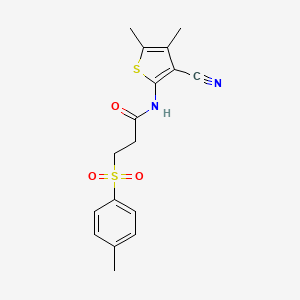
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, also known as Compound 1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called c-Met, which is involved in cell growth, migration, and invasion.
科学的研究の応用
Synthesis and Conformational Studies
Research into the synthesis of quadruply aza-bridged, cofacial bis(5,10,15,20-tetraphenylporphyrins) has shown the use of tosyl and cyano groups in high dilution reactions to produce dimers with preferred conformational structures. These structures are illustrated using molecular models, highlighting the potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide in facilitating the synthesis of complex molecular structures with specific conformational preferences (Bookser & Bruice, 1991).
Cyanation of Heteroarenes
The direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as both reagent and solvent has been explored, indicating a method for preparing aryl nitriles. This showcases an application of cyanide-derived compounds, potentially including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, in the synthesis of organically relevant structures (Ding & Jiao, 2011).
Cytotoxic Evaluation and Topoisomerase Inhibition
A study on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems has revealed significant cytotoxicity and topoisomerase II inhibitory activity, suggesting a potential role for related compounds, like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide, in the development of anticancer therapies (Gomez-Monterrey et al., 2011).
Novel Cyanation Methods
An innovative protocol for cyanation at arene C-H bonds employing N,N-dimethylformamide and ammonia highlights a new approach to introduce cyano groups into aromatic compounds, potentially enhancing the synthesis capabilities for compounds like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide (Kim & Chang, 2010).
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-11-4-6-14(7-5-11)24(21,22)9-8-16(20)19-17-15(10-18)12(2)13(3)23-17/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCBIQCZRHCCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


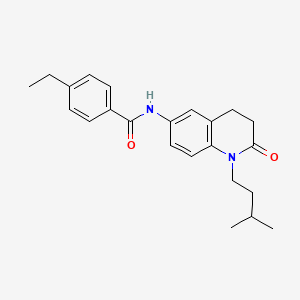
![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)
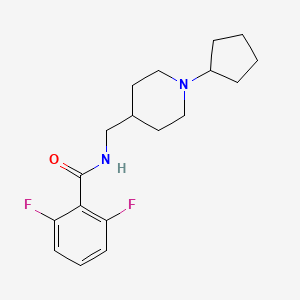

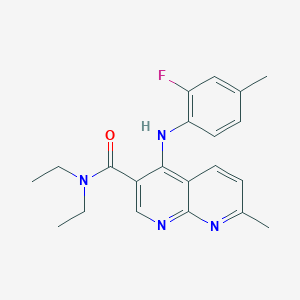
![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)
![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)
